Cas no 89690-65-3 (3,4-Dihydro-4-hydroxy-1(2H)-pyridinecarboxylic Acid Ethyl Ester)

3,4-Dihydro-4-hydroxy-1(2H)-pyridinecarboxylic Acid Ethyl Ester 化学的及び物理的性質
名前と識別子
-
- 1(2H)-Pyridinecarboxylic acid, 3,4-dihydro-4-hydroxy-, ethyl ester
- ethyl 4-hydroxy-3,4-dihydro-2H-pyridine-1-carboxylate
- DTXSID40321903
- 4-hydroxy-1,2,3,4-tetrahydro-pyridine-1-carboxylic acid ethyl ester
- NSC383239
- ethyl 4-hydroxy-3,4-dihydro-1(2H)-pyridinecarboxylate
- NSC-383239
- 89690-65-3
- 3,4-Dihydro-4-hydroxy-1(2H)-pyridinecarboxylic Acid Ethyl Ester
-
- インチ: InChI=1S/C8H13NO3/c1-2-12-8(11)9-5-3-7(10)4-6-9/h3,5,7,10H,2,4,6H2,1H3
- InChIKey: FCGREWKWOBEUCY-UHFFFAOYSA-N
- ほほえんだ: CCOC(=O)N1CCC(C=C1)O
計算された属性
- せいみつぶんしりょう: 171.09
- どういたいしつりょう: 171.09
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 12
- 回転可能化学結合数: 2
- 複雑さ: 191
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.2
- トポロジー分子極性表面積: 49.8Ų
3,4-Dihydro-4-hydroxy-1(2H)-pyridinecarboxylic Acid Ethyl Ester 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | D678955-1g |
3,4-Dihydro-4-hydroxy-1(2H)-pyridinecarboxylic Acid Ethyl Ester |
89690-65-3 | 1g |
$ 455.00 | 2022-06-05 | ||
TRC | D678955-1000mg |
3,4-Dihydro-4-hydroxy-1(2H)-pyridinecarboxylic Acid Ethyl Ester |
89690-65-3 | 1g |
$552.00 | 2023-05-18 | ||
TRC | D678955-500mg |
3,4-Dihydro-4-hydroxy-1(2H)-pyridinecarboxylic Acid Ethyl Ester |
89690-65-3 | 500mg |
$345.00 | 2023-05-18 | ||
TRC | D678955-5g |
3,4-Dihydro-4-hydroxy-1(2H)-pyridinecarboxylic Acid Ethyl Ester |
89690-65-3 | 5g |
$ 1800.00 | 2023-09-07 | ||
TRC | D678955-2.5g |
3,4-Dihydro-4-hydroxy-1(2H)-pyridinecarboxylic Acid Ethyl Ester |
89690-65-3 | 2.5g |
$1103.00 | 2023-05-18 |
3,4-Dihydro-4-hydroxy-1(2H)-pyridinecarboxylic Acid Ethyl Ester 関連文献
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Maxime Martinez,François Coppens,Nadine Halberstadt Phys. Chem. Chem. Phys., 2019,21, 3626-3636
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Cuiyan Wu,Hai Xu,Yaqian Li,Ruihua Xie,Peijuan Li,Xiao Pang,Zile Zhou,Haitao Li,Youyu Zhang Anal. Methods, 2019,11, 2591-2596
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R. J. Braham,A. T. Harris Phys. Chem. Chem. Phys., 2013,15, 12373-12385
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Ian S. Kinstlinger,Jordan S. Miller Lab Chip, 2016,16, 2025-2043
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Shunsuke Kanai,Ippei Nagahara,Yusuke Kita,Keigo Kamata Chem. Sci., 2017,8, 3146-3153
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Jiayu Zhang,Junfeng Xie,Min Wang,Xiangjiang Zheng,Zhen Zhang,Xuemei Li,Bo Tang Dalton Trans., 2018,47, 12667-12670
-
Peter Leonard,Simone Budow Org. Biomol. Chem., 2009,7, 1374-1387
-
Zhangqin Shi,WenYao Guo J. Mater. Chem. A, 2021,9, 21057-21070
3,4-Dihydro-4-hydroxy-1(2H)-pyridinecarboxylic Acid Ethyl Esterに関する追加情報
3,4-Dihydro-4-hydroxy-1(2H)-pyridinecarboxylic Acid Ethyl Ester (CAS No. 89690-65-3)
The compound 3,4-Dihydro-4-hydroxy-1(2H)-pyridinecarboxylic Acid Ethyl Ester, identified by the CAS registry number CAS No. 89690-65-3, is a significant molecule in the field of organic chemistry and pharmacology. This compound belongs to the class of pyridine derivatives, which have been extensively studied for their diverse biological activities and potential applications in drug development.
Recent studies have highlighted the importance of pyridine derivatives in medicinal chemistry, particularly due to their ability to modulate various cellular pathways and enzyme activities. The structure of 3,4-Dihydro-4-hydroxy-1(2H)-pyridinecarboxylic Acid Ethyl Ester includes a pyridine ring with a hydroxyl group at the 4-position and an ethyl ester substituent at the 1-position. This unique structure contributes to its potential as a lead compound for the development of new therapeutic agents.
One of the most promising applications of this compound lies in its ability to act as a precursor for bioactive molecules. For instance, researchers have explored its role in the synthesis of anti-inflammatory and antioxidant agents. The hydroxyl group in the molecule plays a critical role in these activities, as it can participate in hydrogen bonding and other intermolecular interactions that are essential for biological function.
In addition to its direct biological effects, 3,4-Dihydro-4-hydroxy-1(2H)-pyridinecarboxylic Acid Ethyl Ester has been utilized as an intermediate in the synthesis of more complex molecules. For example, recent advancements in asymmetric synthesis have enabled the construction of enantiomerically enriched derivatives of this compound, which are valuable for drug discovery programs targeting specific receptors or enzymes.
The synthesis of this compound has also been optimized in recent years. Traditional methods involving multi-step reactions have been replaced with more efficient protocols that minimize waste and improve yield. These improvements are critical for scaling up production, especially for compounds that are being considered for preclinical testing.
From an analytical standpoint, the characterization of CAS No. 89690-65-3 has benefited from advances in spectroscopic techniques such as NMR and mass spectrometry. These tools allow researchers to confirm the purity and structure of the compound with high precision, ensuring that subsequent studies are based on accurate data.
In conclusion, 3,4-Dihydro-4-hydroxy-1(2H)-pyridinecarboxylic Acid Ethyl Ester (CAS No. 89690-65-3) is a versatile compound with significant potential in medicinal chemistry and drug development. Its unique structure, combined with recent advances in synthesis and characterization techniques, positions it as a valuable tool for researchers seeking novel therapeutic agents.
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